Tolazamide-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

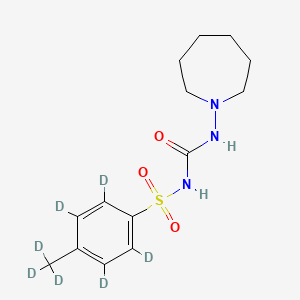

Tolazamide-d7 is a deuterated form of Tolazamide, a sulfonylurea class compound used primarily as an oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (Type II diabetes). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tolazamide due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolazamide involves the conversion of para-toluenesulfonamide to its carbamate with ethyl chloroformate in the presence of a base. This intermediate is then heated with 1-amino-azepane, leading to the displacement of the ethoxy group and the formation of Tolazamide . The deuterated form, Tolazamide-d7, is synthesized similarly but involves the use of deuterated reagents to incorporate deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of Tolazamide typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tolazamide-d7 undergoes various chemical reactions, including:

Oxidation: Tolazamide can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Tolazamide to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonylureas.

Scientific Research Applications

Tolazamide-d7 is used extensively in scientific research, particularly in the following fields:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Helps in studying the metabolic pathways and enzyme interactions involving Tolazamide.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Tolazamide.

Industry: Employed in the development and quality control of pharmaceutical formulations containing Tolazamide.

Mechanism of Action

Tolazamide-d7, like Tolazamide, lowers blood glucose levels by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of Tolazamide to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization . This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release.

Comparison with Similar Compounds

Similar Compounds

Chlorpropamide: Another sulfonylurea used for Type II diabetes.

Glipizide: A second-generation sulfonylurea with a similar mechanism of action.

Glyburide: Another second-generation sulfonylurea.

Uniqueness

Tolazamide is unique among sulfonylureas due to its specific pharmacokinetic profile, including its absorption rate, half-life, and metabolic pathways. The deuterated form, Tolazamide-d7, provides additional benefits in research by allowing for more precise tracking and analysis in metabolic studies.

Biological Activity

Tolazamide-d7 is a deuterated derivative of tolazamide, a sulfonylurea class oral hypoglycemic agent primarily utilized in managing type 2 diabetes mellitus. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, case studies, and comparative analysis with related compounds.

- Molecular Formula : C13H16D7N3O3S

- Molecular Weight : Approximately 318.4 g/mol

- Appearance : White or creamy-white powder

- Solubility : Slightly soluble in water and alcohol

The deuterated structure of this compound allows for enhanced tracking in metabolic studies while preserving the pharmacological characteristics typical of sulfonylureas. This feature is particularly valuable for research involving drug metabolism and pharmacokinetics.

This compound functions primarily by:

- Enhancing Insulin Secretion : It stimulates pancreatic beta cells to release insulin in response to elevated blood glucose levels.

- Improving Insulin Sensitivity : The compound increases the sensitivity of peripheral tissues to insulin, facilitating glucose uptake.

Despite its efficacy, some patients may experience a decline in pancreatic responsiveness over time, leading to reduced effectiveness. However, this compound may still be beneficial for those unresponsive to other sulfonylureas.

Comparative Analysis with Other Sulfonylureas

| Compound Name | Class | Unique Features |

|---|---|---|

| Tolazamide | Sulfonylurea | Original compound; rapid absorption |

| Glyburide | Sulfonylurea | Higher potency; longer half-life |

| Glipizide | Sulfonylurea | More selective for pancreatic receptors |

| Glimepiride | Sulfonylurea | Added cardiovascular benefits |

| Chlorpropamide | Sulfonylurea | Longer duration of action |

This compound's unique deuterated structure enhances its utility in metabolic studies compared to its non-deuterated counterparts.

Case Studies and Clinical Findings

-

Hypoglycemia Induced by Tolazamide :

A notable case report highlighted prolonged and recurrent hypoglycemia induced by tolazamide in a patient with chronic kidney failure. The case emphasizes the importance of monitoring blood glucose levels in patients using sulfonylureas, particularly those with renal impairment . -

Hepatotoxicity Report :

Another case documented hepatotoxicity associated with tolazamide use. The patient presented with elevated liver enzymes after starting treatment, underscoring the need for vigilance regarding potential adverse effects when prescribing this medication .

Research Findings

Research has shown that this compound retains the pharmacological properties of its parent compound while providing advantages in tracking and studying metabolic pathways. Studies indicate that deuteration can influence the drug's pharmacokinetics and dynamics, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula |

C14H21N3O3S |

|---|---|

Molecular Weight |

318.45 g/mol |

IUPAC Name |

1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |

InChI |

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |

InChI Key |

OUDSBRTVNLOZBN-DMONGCNRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)NN2CCCCCC2)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.